Isopropamide Iodide

Vue d'ensemble

Description

Isopropamide Iodide is a long-acting quaternary anticholinergic drug primarily used to treat peptic ulcers and other gastrointestinal disorders marked by hyperacidity and hypermotility . It was discovered at Janssen Pharmaceutica in 1954 . The compound contains a quaternary ammonium group and is most often provided as an iodide salt .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Isopropamide Iodide involves the reaction of 3,3-diphenylpropylamine with isopropyl bromide in the presence of a base to form the intermediate, which is then reacted with methyl iodide to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same basic reaction principles but optimized for yield and purity. The process includes steps such as purification through recrystallization and quality control measures to ensure the consistency of the final product .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Complex Formation: It forms ion-pair complexes with various reagents like bromophenol blue and thymol blue

Common Reagents and Conditions:

Bromophenol Blue: Used in spectrophotometric determination, forming a blue-colored complex with this compound.

Thymol Blue: Forms an ion-pair complex with this compound in an acidic medium.

Major Products:

Applications De Recherche Scientifique

Isopropamide Iodide has several applications in scientific research:

Pharmaceutical Analysis: Used in the spectrophotometric determination of its concentration in pharmaceutical formulations.

Environmental Studies: Applied in the analysis of environmental wastewater samples to determine its presence and concentration.

Medical Research: Investigated for its efficacy in treating various gastrointestinal disorders.

Mécanisme D'action

Isopropamide Iodide exerts its effects by inhibiting parasympathetic nerve impulses. It selectively blocks the binding of the neurotransmitter acetylcholine to its receptor in nerve cells, thereby reducing gastrointestinal motility and secretion . This action helps alleviate symptoms associated with peptic ulcers and other hyperacidity-related conditions .

Comparaison Avec Des Composés Similaires

Atropine: Another anticholinergic drug used to treat similar gastrointestinal conditions.

Hyoscyamine: Used for its antispasmodic properties in treating gastrointestinal disorders.

Scopolamine: Known for its anticholinergic effects and used in treating motion sickness and postoperative nausea.

Uniqueness of Isopropamide Iodide: this compound is unique due to its long-acting nature and specific use in treating hyperacidity and hypermotility disorders. Its quaternary ammonium structure provides a prolonged duration of action compared to other anticholinergic drugs .

Activité Biologique

Isopropamide iodide (IPI) is a long-acting quaternary anticholinergic agent primarily utilized in the treatment of gastrointestinal disorders, particularly those characterized by hyperacidity and hypermotility such as peptic ulcer disease. This article delves into the biological activity of this compound, examining its pharmacodynamics, clinical applications, and relevant research findings.

This compound functions by inhibiting the action of acetylcholine at muscarinic receptors, which leads to decreased gastric acid secretion and reduced gastrointestinal motility. This mechanism is critical in managing conditions where excessive acid production or spasms are problematic. The compound exhibits a longer duration of action compared to other anticholinergics, making it suitable for sustained therapeutic effects in chronic conditions .

Clinical Applications

This compound is indicated for various gastrointestinal and genitourinary disorders, including:

- Peptic Ulcer Disease : Reduces gastric acid secretion and promotes healing.

- Gastritis : Alleviates symptoms associated with inflammation of the stomach lining.

- Irritable Bowel Syndrome (IBS) : Helps manage symptoms related to bowel spasticity.

- Functional Diarrhea : Reduces bowel motility to control diarrhea episodes .

Acid Secretion Studies

A significant study demonstrated that this compound, when combined with metiamide (an H2 receptor antagonist), resulted in a more pronounced suppression of food-stimulated acid secretion compared to either drug alone. The combination therapy reduced acid secretion significantly from 98 meq to 10 meq over three hours post-meal, indicating an additive effect that enhances therapeutic outcomes for patients with duodenal ulcers .

| Treatment Group | Baseline Acid Secretion (meq) | Post-Treatment Acid Secretion (meq) | Reduction (meq) |

|---|---|---|---|

| Metiamide Alone | 98 | 35 | 63 |

| Isopropamide Alone | 98 | 74 | 24 |

| Metiamide + Isopropamide | 98 | 10 | 88 |

Liposomal Encapsulation Studies

Research has also explored the encapsulation efficiency of this compound in liposomes, using sodium taurodeoxycholate to enhance entrapment. This study indicated that ion-pairing could significantly improve the delivery and bioavailability of this compound, suggesting potential for more effective formulations in clinical settings .

Case Studies

- Zollinger-Ellison Syndrome : In a cohort of patients unresponsive to cimetidine alone, the addition of this compound improved acid suppression significantly. Patients receiving a combination therapy showed better control over gastric acid secretion compared to those on cimetidine monotherapy .

- Adverse Effects Monitoring : Clinical observations have noted various side effects associated with this compound usage, including blurred vision and potential hematological changes such as agranulocytosis. Regular monitoring is advised for early detection of these adverse reactions .

Propriétés

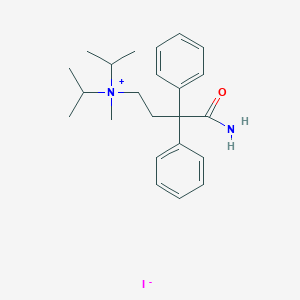

IUPAC Name |

(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O.HI/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSMWENDZZIWPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221221 | |

| Record name | Isopropamide iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71-81-8 | |

| Record name | Isopropamide iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropamide iodide [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropamide Iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropamide iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropamide iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPAMIDE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0KNA372SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Isopropamide Iodide?

A1: this compound functions as an anticholinergic agent. [, , , ] It exerts its effects by competitively inhibiting the action of acetylcholine at muscarinic receptors, primarily in the gastrointestinal tract. [, , , ]

Q2: What are the downstream effects of this compound's anticholinergic activity?

A2: By blocking acetylcholine at muscarinic receptors, this compound reduces smooth muscle tone and contractions in the gastrointestinal tract. This leads to decreased gastric motility and reduced gastric acid secretion, providing relief from symptoms such as abdominal cramps and spasms. [, , , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C23H33IN2O, and its molecular weight is 480.44 g/mol. [, ]

Q4: Has the crystal structure of this compound been determined?

A4: Yes, the crystal and molecular structure of this compound have been determined using single-crystal X-ray diffraction. The study revealed that the molecule adopts an orthorhombic crystal system and provided detailed information on bond lengths, angles, and conformation. [, ]

Q5: What analytical methods have been employed to determine this compound in various matrices?

A5: Several analytical methods have been developed and validated for the determination of this compound, including:* Spectrophotometry: This technique exploits the ability of this compound to form ion-pair complexes with dyes such as Bromophenol Blue and Thymol Blue, which can be measured spectrophotometrically. [, , ]* Derivative Spectrophotometry: This approach enhances the selectivity and sensitivity of spectrophotometric measurements by analyzing the derivative of the absorbance spectrum. [, , ]* High-Performance Liquid Chromatography (HPLC): HPLC methods, including reversed-phase ion-pair chromatography, offer high resolution and sensitivity for quantifying this compound in pharmaceutical formulations. [, , ]* Capillary Zone Electrophoresis (CZE): This technique allows rapid and efficient separation and determination of this compound in pharmaceutical products along with other active ingredients and preservatives. []* Electrochemical Sensing: Recent research has explored the development of highly sensitive electrochemical sensors for simultaneous determination of this compound with other drugs. []

Q6: What are the advantages and disadvantages of the different analytical techniques for this compound determination?

A6: Spectrophotometry is cost-effective and simple to implement but may lack specificity in complex matrices.* Derivative spectrophotometry improves selectivity but requires sophisticated instrumentation and data analysis.* HPLC offers high sensitivity and resolution but can be time-consuming and expensive.* CZE provides rapid separation but requires careful optimization of parameters.* Electrochemical sensors* offer high sensitivity and miniaturization potential but require further development and validation.

Q7: What is known about the absorption and distribution of this compound?

A7: Research on rats suggests that this compound is absorbed from the gastrointestinal tract, though its absorption may be influenced by factors such as bile salts. [, ] The presence of trichloroacetate anions has been shown to potentially enhance the absorption of this compound. []

Q8: Has the impact of this compound on gastric acid secretion been investigated?

A8: Yes, studies have demonstrated that this compound effectively inhibits both basal and stimulated gastric acid secretion in humans. [, , ]

Q9: Have there been efforts to enhance the formulation and stability of this compound?

A9: Research has explored encapsulating this compound in liposomes to improve its delivery and potentially enhance its bioavailability. The addition of sodium taurodeoxycholate has been shown to increase the encapsulation efficiency of this compound in liposomes. []

Q10: What is the safety profile of this compound?

A11: While generally considered safe when used as directed, this compound, like other anticholinergic drugs, may cause side effects, especially at higher doses. [, , ]

Q11: What are the primary therapeutic applications of this compound?

A12: this compound is primarily used in combination with other medications for the symptomatic relief of gastrointestinal disorders characterized by cramps, spasms, and hyperacidity. [, , , , , , ]

Q12: What are some areas of ongoing research related to this compound?

A13:

Development of novel analytical techniques: Research continues to explore new and improved methods for sensitive and selective determination of this compound in various matrices. [] * Drug delivery systems: Efforts are underway to develop advanced drug delivery systems, such as liposomes, to enhance the bioavailability and efficacy of this compound. []* Combination therapies:* Research is ongoing to investigate the potential benefits and risks of using this compound in combination with other medications for specific gastrointestinal disorders. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.